Introduction: A Versatile Bifunctional Building Block in Modern Drug Discovery
Introduction: A Versatile Bifunctional Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: Properties, Synthesis, and Applications
In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents due to its favorable physicochemical properties and ability to confer drug-like characteristics.[1] Within this class, 4-(N-BOC-Amino)-1-butylpiperidine (CAS: 1345471-82-0) emerges as a highly valuable, yet sparsely documented, synthetic intermediate. Its structure is characterized by a piperidine ring functionalized at two key positions: a lipophilic butyl group at the 1-position nitrogen and a Boc-protected primary amine at the 4-position.[2] This dual functionality allows for its strategic incorporation into complex molecular architectures, making it a significant building block for researchers and drug development professionals.
The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, stable under a wide range of conditions but readily removable under acidic protocols, enabling orthogonal synthesis strategies.[3] The butyl group, in turn, can be used to modulate a compound's lipophilicity, a critical parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comprehensive technical overview of 4-(N-BOC-Amino)-1-butylpiperidine. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes theoretical knowledge with empirical data from its close structural analogues, tert-butyl piperidin-4-ylcarbamate (the 1-unsubstituted precursor) and tert-butyl 4-aminopiperidine-1-carboxylate (the isomeric analogue), to provide a robust and predictive resource for laboratory application.
Section 1: Physicochemical and Spectroscopic Profile
The precise experimental characterization of 4-(N-BOC-Amino)-1-butylpiperidine is not extensively reported. However, its properties can be reliably predicted from its structure and by comparison with its well-characterized precursors.
Core Chemical Properties
The fundamental properties are summarized below. Data for analogues are provided for comparative context.
| Property | Value for 4-(N-BOC-Amino)-1-butylpiperidine | Comparative Data for Analogues |
| IUPAC Name | tert-butyl (1-butylpiperidin-4-yl)carbamate | tert-butyl N-piperidin-4-ylcarbamate[4] |
| CAS Number | 1345471-82-0[2] | 73874-95-0[4] |
| Molecular Formula | C₁₅H₃₀N₂O₂[2] | C₁₀H₂₀N₂O₂[4] |
| Molecular Weight | 270.42 g/mol [2] | 200.28 g/mol [4] |
| Appearance | Predicted: White to off-white solid or oil | Off-white Crystalline Powder[5] |
| Melting Point | Not reported. Predicted to be lower than the NH analogue due to the butyl group disrupting crystal packing. | 162-166 °C (for tert-butyl piperidin-4-ylcarbamate)[5] |
| Boiling Point | Not reported. | 80°C @ 0.05 mmHg (for tert-butyl piperidin-4-ylcarbamate)[5] |
| Solubility | Predicted to be soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.[5] | Soluble in Methanol[5] |
Predicted Spectroscopic Signature
Definitive identification of 4-(N-BOC-Amino)-1-butylpiperidine relies on a combination of spectroscopic methods. While published spectra for this specific molecule are unavailable, its expected signature can be accurately predicted.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature characteristic signals for the butyl group (a triplet around 0.9 ppm for the terminal CH₃, and multiplets between 1.2-2.4 ppm for the three CH₂ groups), the nine equivalent protons of the Boc group (a sharp singlet around 1.45 ppm), and the piperidine ring protons (complex multiplets between 1.5-3.0 ppm). The proton on the carbamate nitrogen (NH) would appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the four unique carbons of the butyl group, the piperidine ring carbons, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate around 155 ppm.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent protonated molecular ion peak ([M+H]⁺) at m/z ≈ 271.4. A common fragmentation pattern would be the loss of the tert-butyl group or the entire Boc group.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretching vibration from the carbamate carbonyl at approximately 1680-1700 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹.[4][6]
Section 2: Synthesis and Purification Protocol
The most logical and efficient synthesis of 4-(N-BOC-Amino)-1-butylpiperidine involves the direct N-alkylation of its commercially available precursor, tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0).
Causality of Experimental Design
The chosen synthetic route is predicated on the differential reactivity of the two nitrogen atoms in the starting material. The piperidine nitrogen is a secondary amine and is significantly more nucleophilic than the carbamate nitrogen, which is resonance-stabilized and sterically hindered. This allows for selective alkylation at the 1-position of the piperidine ring.
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Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is ideal. Its role is to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the attack on the alkyl halide without competing in the reaction.
-
Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is selected to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
-
Purification: Standard silica gel column chromatography is effective for purification, as the product is significantly less polar than the starting material due to the masking of the N-H group and the addition of the lipophilic butyl chain.
Step-by-Step Synthesis Workflow
Caption: Synthetic workflow for 4-(N-BOC-Amino)-1-butylpiperidine.
Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask charged with tert-butyl piperidin-4-ylcarbamate (1.0 eq.), add potassium carbonate (2.0 eq.) and acetonitrile (approx. 0.1 M concentration).
-
Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-(N-BOC-Amino)-1-butylpiperidine.
Section 3: Chemical Reactivity and Synthetic Utility
The primary utility of this compound lies in the orthogonal reactivity of its functional groups. The tertiary amine is generally stable, while the Boc-protected amine is designed for selective deprotection.
Boc Group Deprotection
The most critical reaction is the removal of the Boc protecting group to unmask the primary amine at the 4-position. This is reliably achieved under strong acidic conditions.
-
Mechanism: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the group into carbon dioxide, isobutylene (which is trapped or evaporates), and the free amine (as its corresponding acid salt).
-
Common Reagents:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
A solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.
-
The resulting primary amine is a versatile nucleophile, ready for subsequent synthetic transformations.
Caption: Key reactivity and subsequent transformations.
Applications in Downstream Synthesis
Once deprotected, the resulting 4-amino-1-butylpiperidine is a valuable synthon. It can be used to:
-
Introduce the piperidine core into peptides: The primary amine can be acylated to form an amide bond with a carboxylic acid, coupling the piperidine moiety to a peptide chain or other molecule.
-
Synthesize complex heterocyclic systems: The amine serves as a nucleophile for building larger, more complex drug candidates.
-
Act as a linker: The diamine nature (tertiary amine at position 1, primary at position 4) allows it to function as a linker to connect two different pharmacophores.
Section 4: Applications in Medicinal Chemistry and Drug Development
The structural motifs present in 4-(N-BOC-Amino)-1-butylpiperidine make it an attractive intermediate for developing therapies targeting a range of diseases. Analogous piperidine structures have been successfully incorporated into drugs for neurological disorders, inflammatory conditions, and infectious diseases.[7]
-
CNS Agents: The piperidine ring is a common feature in central nervous system (CNS) active drugs. The butyl group enhances lipophilicity, which can facilitate crossing the blood-brain barrier.
-
Antiviral and Antibacterial Agents: Piperidine derivatives have been synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as inhibitors of bacterial topoisomerase.[8] The 4-amino group is often a key interaction point with the biological target.
-
Kinase Inhibitors: The diamine scaffold can be used to connect different pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs targeting protein kinases.
The strategic value of this building block is its ability to introduce a functionalized, lipophilic piperidine core in a protected form, allowing for late-stage deprotection and diversification to build libraries of potential drug candidates.
Section 5: Safety and Handling
No specific safety data sheet (SDS) exists for 4-(N-BOC-Amino)-1-butylpiperidine. Therefore, handling precautions must be based on the data for its close structural analogue, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0).
-
GHS Hazard Classification: Based on analogue data, the compound should be treated as hazardous.[5]
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile). Wear protective clothing to prevent skin contact.[9][10]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.[9][10]
-
-
Handling and Storage:
Always consult a full Safety Data Sheet for a similar compound and perform a thorough risk assessment before handling.
References
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4-Amino-1-Boc-piperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]
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4-Amino-N-Boc-piperidine. ChemBK. Available from: [Link]
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ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Policija. Available from: [Link]
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4-(N-Boc-amino)piperidine, 96%. Scientific Laboratory Supplies. Available from: [Link]
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Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. Available from: [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. Available from: [Link]
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